3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid
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Overview
Description
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid is an organic compound with a complex structure that includes a phenethyloxy group, a thiophen-2-ylmethyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of thiophen-2-ylmethyl bromide with phenethyloxy acetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to oxidation reactions to introduce the oxo group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenethyloxy and thiophen-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(2-phenylethoxy)-2-(thiophen-2-ylmethyl)propanoic acid
- 3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
Uniqueness
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
7468-13-5 |
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Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-oxo-3-(2-phenylethoxy)-2-(thiophen-2-ylmethyl)propanoic acid |
InChI |
InChI=1S/C16H16O4S/c17-15(18)14(11-13-7-4-10-21-13)16(19)20-9-8-12-5-2-1-3-6-12/h1-7,10,14H,8-9,11H2,(H,17,18) |
InChI Key |
UUXHMVYYKKIRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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